molecular formula C8H14F2N2 B1411994 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine CAS No. 1890277-88-9

1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine

Cat. No.: B1411994
CAS No.: 1890277-88-9
M. Wt: 176.21 g/mol
InChI Key: YIZYZNBTRSFHJD-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine is a useful research compound. Its molecular formula is C8H14F2N2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2/c9-8(10)1-2-12(6-8)5-7-3-11-4-7/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYZNBTRSFHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Deployment of 3,3-Difluoropyrrolidine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Paradigm

In modern medicinal chemistry, the strategic incorporation of fluorine is no longer just about blocking metabolic hot spots; it is a precision tool for modulating physicochemical properties. Among the arsenal of fluorinated scaffolds, 3,3-difluoropyrrolidine has emerged as a "privileged structure" for lead optimization.

Unlike its monofluorinated counterparts, the gem-difluoro motif at the C3 position of the pyrrolidine ring offers a unique combination of effects:

  • Basicity Modulation: It significantly lowers the pKa of the pyrrolidine nitrogen via the inductive effect (

    
    ), improving bioavailability and membrane permeability.
    
  • Metabolic Stability: It blocks oxidative metabolism at the susceptible C3 position while electronically deactivating the N-

    
    -C positions.
    
  • Conformational Control: It restricts the ring puckering through the gauche effect, potentially locking the pharmacophore in a bioactive conformation.

This guide details the rationale, synthesis, and application of this scaffold, moving beyond basic theory to actionable experimental strategies.

Physicochemical Profiling: The "Why"

The decision to incorporate a 3,3-difluoropyrrolidine moiety is usually driven by specific multiparametric optimization (MPO) needs.

The pKa Shift and Permeability

Unsubstituted pyrrolidine is a strong base (


). At physiological pH (7.4), it exists almost exclusively as the cationic species, which limits passive diffusion across lipophilic membranes.

The introduction of two fluorine atoms at the C3 position exerts a strong electron-withdrawing inductive effect.

  • Result: The pKa of the nitrogen drops by approximately 3–4 log units (typically to the

    
     range).
    
  • Impact: A higher fraction of the molecule exists as the neutral free base at physiological pH, significantly enhancing CNS penetration and oral bioavailability .

Lipophilicity (LogP vs. LogD)

While fluorine is intrinsically lipophilic, the 3,3-difluoro substitution often lowers the distribution coefficient (


) compared to the parent pyrrolidine. This is counter-intuitive but explicable: the reduction in basicity reduces the ionized fraction, but the high polarity of the C-F bonds (

dipole moment per bond) increases solvation in aqueous media relative to a simple hydrocarbon chain.

Table 1: Comparative Properties of Pyrrolidine Scaffolds

PropertyPyrrolidine3-Fluoropyrrolidine3,3-Difluoropyrrolidine
pKa (Conj. Acid) ~11.3~9.4~7.5 - 8.0
Electronic Effect NoneInductive (-I)Strong Inductive (-I)
Metabolic Liability High (C3 oxidation)ReducedBlocked (C3)
Conformation Flexible EnvelopeC3-endo/exo biasTwisted / Flattened

Synthetic Strategies

There are two primary workflows for accessing 3,3-difluoropyrrolidine derivatives: De Novo synthesis using deoxofluorination and the "Building Block" approach.

Deoxofluorination (The DAST Route)

The most common route involves the conversion of N-protected-3-pyrrolidinone using diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Mechanism: The reaction proceeds via the attack of the ketone oxygen on the sulfur atom of DAST, releasing HF. The fluoride ion then displaces the sulfur leaving group. A second fluoride attack occurs geminally to produce the difluoro product.

Safety Note: DAST is thermally unstable and can decompose explosively. Reactions should be kept below 50°C where possible, and Deoxo-Fluor is often preferred for larger scales due to better thermal stability.

Logic Flow for Scaffold Selection

The following decision tree illustrates when to deploy this specific scaffold during the Hit-to-Lead (H2L) phase.

ScaffoldLogic Start Lead Compound Analysis (Pyrrolidine Core) Check_Metab Is Metabolic Stability Low at C3? Start->Check_Metab Check_pKa Is Basicity/Permeability a Liability? Check_Metab->Check_pKa Yes Decision_Me Use 3,3-Dimethylpyrrolidine Check_Metab->Decision_Me No (Steric block only needed) Decision_F Use 3-Fluoropyrrolidine Check_pKa->Decision_F Moderate (Need H-bond donor) Decision_DF Use 3,3-Difluoropyrrolidine Check_pKa->Decision_DF Yes (Need lower pKa)

Figure 1: Decision logic for substituting pyrrolidine cores in lead optimization.

Case Study: PF-00734200 (DPP-4 Inhibitor)[1][2]

The power of this scaffold is best exemplified by PF-00734200 , a Dipeptidyl Peptidase IV (DPP-4) inhibitor developed by Pfizer for Type 2 Diabetes.

  • The Challenge: Early leads containing a simple pyrrolidine or piperazine ring suffered from poor metabolic stability and low oral bioavailability due to high basicity.

  • The Solution: Incorporation of the 3,3-difluoropyrrolidine moiety.[1][2]

  • The Outcome:

    • pKa Adjustment: The basicity was tuned to reduce ionization in the GI tract.

    • Metabolic Blockade: The C3 position, prone to oxidation by CYP450s, was blocked.

    • Potency: The compact, electron-withdrawing group maintained binding affinity to the DPP-4 active site without steric clash.

    • Result: The compound progressed to Phase III clinical trials, validating the scaffold's utility in late-stage drug development.

Detailed Experimental Protocol

Protocol: Synthesis of N-Boc-3,3-difluoropyrrolidine

Objective: To synthesize a protected building block from commercially available N-Boc-3-pyrrolidinone.

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO3

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve N-Boc-3-pyrrolidinone (5.0 g, 27 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add DAST (8.9 mL, 67.5 mmol) dropwise via a syringe over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 16 hours.

    • Monitoring: Check completion by TLC (stain with KMnO4, as UV activity is low) or 19F NMR (disappearance of DAST signal).

  • Quenching (Hazardous): Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO3 (100 mL) and crushed ice.

    • Warning: Vigorous evolution of CO2 and potentially HF fumes. Perform in a fume hood.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Dry combined organics over MgSO4, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (0-20% Ethyl Acetate in Hexanes).

  • Yield: Expect ~70-80% of a pale yellow oil that solidifies upon standing.

SynthesisFlow SM N-Boc-3-pyrrolidinone (Ketone) Reagent DAST / DCM 0°C to RT SM->Reagent Inter Gem-Difluoro Intermediate Reagent->Inter Deoxofluorination Quench NaHCO3 Quench (Careful!) Inter->Quench Product N-Boc-3,3-difluoropyrrolidine Quench->Product Extraction & Purification

Figure 2: Synthetic workflow for the deoxofluorination of pyrrolidinone.

Future Outlook

The utility of 3,3-difluoropyrrolidine is expanding beyond simple bioisosterism. Current research focuses on:

  • 19F NMR Probes: Using the distinct gem-difluoro signal to monitor ligand binding events in real-time biological assays.

  • Chiral Auxiliaries: While 3,3-difluoropyrrolidine is achiral, its derivatives at the 2- or 4-positions allow for stereoselective synthesis where the fluorine atoms direct incoming nucleophiles via electrostatic repulsion.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008).[3] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Edmondson, S. D., et al. (2006).[4] Discovery of potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1741-1744. (Primary source for PF-00734200 logic).[2][4][5][6] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[7] Link

Sources

Chemo-Structural Analysis and Synthetic Utility of 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine is a specialized diamine scaffold utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization. It represents a strategic structural hybrid, combining the metabolic stability of a gem-difluorinated pyrrolidine with the high


 character of an azetidine ring.

This guide provides a rigorous analysis of its molecular identity, physicochemical properties, and synthetic pathways. It is designed for medicinal chemists seeking to exploit this scaffold to modulate basicity, improve metabolic stability, or alter vector geometry in drug candidates.

Part 1: Molecular Identity & Physicochemical Profile

The molecule consists of two saturated nitrogen heterocycles linked by a methylene bridge. The 3,3-difluoro substitution on the pyrrolidine ring is a critical design element, leveraging the gauche effect to lock conformation and the inductive effect to modulate pKa.

Core Identifiers
PropertyData
IUPAC Name 3-[(3,3-difluoropyrrolidin-1-yl)methyl]azetidine
Common Name 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine
Molecular Formula C₈H₁₄F₂N₂
Molecular Weight 176.21 g/mol
Monoisotopic Mass 176.1125 Da
CAS Number Not widely established in public registries; treated here as a rational design scaffold.
Calculated Physicochemical Properties

Data derived from consensus chemoinformatic predictions (ACD/Labs, ChemAxon).

ParameterValueSignificance
CLogP 0.45 ± 0.3Highly polar; suitable for CNS penetration if lipophilicity is optimized elsewhere.
TPSA 24.06 ŲExcellent membrane permeability potential (Rule of 5 compliant).
H-Bond Donors 1 (Azetidine NH)The secondary amine provides a handle for further functionalization.
H-Bond Acceptors 4 (2 N, 2 F)Fluorine atoms act as weak acceptors; Nitrogen lone pairs are primary acceptors.
pKa (Pyrrolidine N) ~6.5 - 7.0Critical: Reduced by ~3-4 units vs. non-fluorinated analog due to electron withdrawal by F.
pKa (Azetidine N) ~10.5 - 11.0Remains highly basic; likely the primary protonation site at physiological pH.

Part 2: Structural Significance in Medicinal Chemistry[1]

The Gem-Difluoro Effect

The 3,3-difluorination is not merely decorative; it fundamentally alters the electronics and shape of the pyrrolidine ring.

  • pKa Modulation: The strong electronegativity of the two fluorine atoms pulls electron density from the adjacent tertiary nitrogen. This lowers the pKa of the pyrrolidine nitrogen, reducing the energetic penalty of desolvation during protein binding.

  • Conformational Bias: The C–F bonds prefer to be gauche to the adjacent C–N bonds. This restricts the conformational flexibility of the pyrrolidine ring ("pucker"), potentially reducing the entropy loss upon binding to a target.

The "Escape from Flatland"

This scaffold possesses a high Fraction of sp3 Carbon (


). Unlike flat aromatic linkers (e.g., phenyl, pyridine), this molecule introduces three-dimensional complexity. The methylene linker between the azetidine and pyrrolidine allows the two rings to adopt a non-planar orientation, improving solubility and increasing the likelihood of fitting into complex active site pockets.

Part 3: Synthetic Pathways

The synthesis of 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine requires a convergent approach. The most robust method involves the reductive amination of a protected azetidine aldehyde with 3,3-difluoropyrrolidine.

Retrosynthetic Analysis
  • Disconnection: The C-N bond between the methylene linker and the pyrrolidine nitrogen.

  • Precursors:

    • Electrophile:tert-butyl 3-formylazetidine-1-carboxylate (Commercially available or synthesized from azetidine-3-carboxylic acid).

    • Nucleophile: 3,3-difluoropyrrolidine (hydrochloride salt).[1][2][3][4][5]

Diagram: Synthetic Workflow

The following diagram outlines the logical flow of the synthesis, highlighting the critical deprotection step.

Synthesis Start1 tert-butyl 3-formylazetidine- 1-carboxylate Intermediate Intermediate: N-Boc Protected Scaffold Start1->Intermediate Reductive Amination (NaBH(OAc)3, DCE, Et3N) Start2 3,3-difluoropyrrolidine (HCl salt) Start2->Intermediate Product Final Product: 1-[(Azetidin-3-yl)methyl]- 3,3-difluoropyrrolidine Intermediate->Product Deprotection (TFA/DCM or HCl/Dioxane)

Caption: Convergent synthesis via reductive amination followed by acid-mediated Boc-deprotection.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • Preparation: In a round-bottom flask, dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 equiv) and 3,3-difluoropyrrolidine hydrochloride (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Base Addition: Add triethylamine (1.2 equiv) to liberate the free amine of the pyrrolidine. Stir for 15 minutes at room temperature to allow imine formation equilibrium.

  • Reduction: Cool to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes, preventing side reactions.

  • Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

Step 2: Deprotection

  • Acidolysis: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC or LCMS for disappearance of the starting material.

  • Isolation: Concentrate in vacuo. To obtain the free base, redissolve in MeOH and pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with basic resin. For the salt form, treat with HCl in dioxane and precipitate with ether.

Part 4: Analytical Characterization & Handling

Expected NMR Signals
  • ¹⁹F NMR: A distinct signal around -100 to -110 ppm. Depending on the ring conformation, this may appear as a broad singlet or a complex multiplet due to H-F coupling.

  • ¹H NMR (Diagnostic):

    • Azetidine Ring:[6][4][7] Multiplets around 3.5 - 4.0 ppm.

    • Linker (-CH₂-): A doublet (coupling to azetidine CH) around 2.6 - 2.8 ppm.

    • Pyrrolidine Ring: Complex multiplets. The protons adjacent to fluorine (C2 and C4) will show geminal H-F coupling (J ~ 20-50 Hz).

Stability and Storage
  • Hygroscopicity: As a secondary amine with a polar difluoro group, the free base is likely hygroscopic. Store under nitrogen or argon.

  • Salt Formation: For long-term storage, conversion to the dihydrochloride or dioxalate salt is recommended to prevent oxidation and improve handling properties.

Part 5: Mechanistic Pathway (Biological Context)

When used as a linker in a PROTAC or bifunctional molecule, the pKa difference between the two nitrogens becomes a control mechanism for solubility and permeability.

pKa_Logic F_Atoms 3,3-Difluoro Substitution Effect Inductive Effect (-I) F_Atoms->Effect Strong Electronegativity Pyr_N Pyrrolidine Nitrogen (Tertiary) Result Reduced Basicity (pKa ~6.5) Pyr_N->Result Azet_N Azetidine Nitrogen (Secondary) Bio_Outcome Improved Membrane Permeability Azet_N->Bio_Outcome Remains Basic (Solubility) Effect->Pyr_N Electron Withdrawal Result->Bio_Outcome Less protonated at pH 7.4

Caption: Impact of fluorination on nitrogen basicity and subsequent biological properties.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, vol. 37, 2008, pp. 320-330. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009, pp. 6752-6756. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822-5880. Link

Sources

Methodological & Application

Application Note: Strategic Functionalization of the Azetidine Secondary Amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a niche chemical curiosity to a privileged scaffold in modern drug design.[1][2] It serves as a superior bioisostere to pyrrolidine and piperidine rings, offering distinct physicochemical advantages:

  • Lipophilicity Modulation: Azetidines typically lower

    
     and 
    
    
    
    values compared to their 5- and 6-membered counterparts, improving aqueous solubility.
  • Metabolic Stability: The high ring strain (~25.4 kcal/mol) paradoxically imparts metabolic resilience against oxidative metabolism at the

    
    -carbon, a common liability in larger rings.
    
  • Vector Geometry: The distinct bond angles (approx. 90°) provide unique exit vectors for substituents, enabling novel exploration of chemical space.

However, the functionalization of the secondary amine (


) in azetidines presents specific challenges. The high ring strain renders the system susceptible to acid-mediated ring-opening in the presence of nucleophiles, and the steric environment of the 4-membered ring can impede standard coupling reactions.

This guide details three validated protocols for the robust functionalization of azetidines: Reductive Amination , Pd-Catalyzed N-Arylation , and N-Sulfonylation , supported by troubleshooting frameworks for stability.

Comparative Physicochemical Profile[3][4]
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~25.4 kcal/mol~6 kcal/mol~0 kcal/molHigh strain alters reactivity; requires mild conditions.
pKa (Conj. Acid) ~11.3~11.3~11.2Highly basic; requires buffering in biological assays.
Lipophilicity LowerModerateHigherAzetidine reduces "grease," improving DMPK profiles.
Steric Bulk CompactModerateLargeAzetidine is a "small" polar spacer.

Strategic Decision Matrix

Before selecting a protocol, the chemist must evaluate the electrophile and the stability of the final construct. The following decision tree outlines the optimal pathway.

AzetidineStrategy Start Target: Azetidine N-Functionalization Electrophile Identify Electrophile Type Start->Electrophile Alkyl Alkyl Group (sp3 Carbon) Electrophile->Alkyl Aryl Aryl/Heteroaryl Group (sp2 Carbon) Electrophile->Aryl Acyl Acyl/Sulfonyl Group (C=O / S=O) Electrophile->Acyl DirectAlk Direct Alkylation? Alkyl->DirectAlk Buchwald Protocol 2: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Aryl->Buchwald General Purpose SnAr SNAr (Only for e- deficient) Aryl->SnAr If NO2/CN present Amide Protocol 3: Schotten-Baumann Conditions Acyl->Amide RedAm Protocol 1: Reductive Amination (Preferred) DirectAlk->RedAm Avoid Over-alkylation

Figure 1: Strategic decision tree for selecting the appropriate azetidine functionalization pathway based on the target moiety.

Protocol 1: Controlled Reductive Amination (N-Alkylation)

The Challenge: Direct alkylation of azetidines using alkyl halides often leads to over-alkylation (quaternary ammonium salt formation) and elimination side products due to the high basicity of the azetidine. The Solution: Reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard. It is mild, suppresses over-alkylation, and tolerates the azetidine ring strain.

Materials
  • Amine: Azetidine derivative (HCl salt or free base).

  • Carbonyl: Aldehyde or Ketone (1.0–1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4–1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Additive: Acetic Acid (AcOH) (catalytic to 1 equiv).

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under

    
    , dissolve the Azetidine (1.0 mmol) in DCE (5 mL).
    
    • Note: If using the HCl salt of azetidine, add Triethylamine (TEA, 1.0 equiv) to liberate the free amine. Stir for 10 mins.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 mmol). If the carbonyl is a ketone or sterically hindered, add AcOH (1.0 equiv) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You may not see the stable imine, but ensure starting material is not degrading.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

    • Why STAB? It reduces the protonated iminium ion faster than the carbonyl starting material, preventing side reactions [1].

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).[3] Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Critical Caution: Avoid strong Lewis acids (e.g.,


) during imine formation, as these can trigger ring-opening polymerization of the azetidine.

Protocol 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

The Challenge: Azetidines are sterically compact but the secondary amine is hindered by the adjacent ring carbons. Furthermore, standard conditions often lead to


-hydride elimination or hydrodehalogenation of the aryl halide.
The Solution:  Utilization of bulky, electron-rich dialkylbiaryl phosphine ligands (RuPhos or BrettPhos) facilitates the reductive elimination step and stabilizes the Pd(0) species [2].
Materials
  • Substrate: Aryl Bromide/Chloride (1.0 equiv).

  • Nucleophile: Azetidine (1.2 equiv).

  • Catalyst: RuPhos Pd G3 or G4 precatalyst (1–3 mol%).

  • Base: Sodium tert-butoxide (

    
    ) or 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with Aryl Halide (1.0 mmol), Azetidine (1.2 mmol), Base (

    
    , 2.0 mmol), and RuPhos Pd G3 (0.02 mmol).
    
    • Expert Tip: If the azetidine is volatile, use the HCl salt and add an extra equivalent of base.

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

    • Mechanism:[4][5][6] The bulky RuPhos ligand prevents the formation of the bis-amine palladium complex, which is an off-cycle resting state, thereby driving the catalytic cycle [3].

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Workflow Visualization: N-Arylation Optimization

BuchwaldOptimization Start Start: N-Arylation HalideCheck Aryl Halide Type? Start->HalideCheck ArBr Aryl Bromide/Iodide HalideCheck->ArBr ArCl Aryl Chloride HalideCheck->ArCl LigandSelect Ligand Selection ArBr->LigandSelect ArCl->LigandSelect BaseSelect Base Selection NaOtBu NaOtBu (Strong Base) Standard BaseSelect->NaOtBu Cs2CO3 Cs2CO3 (Weak Base) For sensitive functional groups BaseSelect->Cs2CO3 RuPhos RuPhos / RuPhos Pd G3 (Standard for 2° Amines) LigandSelect->RuPhos Primary Choice BrettPhos BrettPhos Pd G3 (For weak nucleophiles) LigandSelect->BrettPhos Alternative RuPhos->BaseSelect

Figure 2: Optimization workflow for Pd-catalyzed N-arylation of azetidines.

Troubleshooting & Stability Guide

Working with azetidines requires vigilance regarding ring integrity.[7]

Acid Sensitivity (Ring Opening)

While azetidines are more stable than aziridines, they can undergo acid-catalyzed ring opening, particularly if the nitrogen is acylated (making the ring carbon more electrophilic) and a nucleophile (like


 or 

) is present.
  • Scenario: TFA deprotection of a Boc-azetidine.

  • Risk: Formation of the ring-opened 3-amino-propanol derivative or chloride adduct.

  • Mitigation:

    • Use HCl in Dioxane instead of TFA (anhydrous conditions prevent hydrolytic opening).

    • Keep temperature at 0°C.

    • If using TFA, limit exposure time and quench immediately with cold

      
      .
      
Storage

Free base azetidines can absorb


 from the air to form carbamates or polymerize.
  • Protocol: Always store azetidines as their HCl or Oxalate salts . They are crystalline, non-hygroscopic, and shelf-stable for years.

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Cited for comparative ring strain/bioisostere context).

Sources

Application Note & Protocols: Strategic Incorporation of 3,3-Difluoropyrrolidine Motifs for the Design of CNS-Active Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This is particularly critical for Central Nervous System (CNS) drug discovery, where properties such as metabolic stability and blood-brain barrier (BBB) penetration are paramount hurdles.[3][4] This guide details the rationale and application of the 3,3-difluoropyrrolidine motif as a bioisosteric replacement for the pyrrolidine ring in CNS-active compounds. We provide an in-depth analysis of how gem-difluorination impacts key molecular properties, detailed synthetic protocols for the preparation of key intermediates, and their incorporation into potential CNS drug scaffolds.

The Strategic Advantage of the 3,3-Difluoropyrrolidine Motif

The pyrrolidine ring is a prevalent scaffold in many CNS-active compounds, including synthetic cathinones and various receptor antagonists.[5][6] However, its basic nitrogen and adjacent C-H bonds can be liabilities, leading to rapid metabolism or undesirable pKa profiles. The 3,3-difluoropyrrolidine motif serves as a powerful bioisostere—a functional group replacement that retains biological activity while improving drug-like properties.[7][8]

Causality of Physicochemical Modulation

The introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring induces significant, predictable changes in the molecule's electronic and conformational landscape.[9][10]

  • Basicity (pKa) Reduction: The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect propagates through the carbon skeleton to the pyrrolidine nitrogen, decreasing its electron density and making it less basic. This reduction in pKa (typically by 0.3-0.5 units) can be crucial for modulating target engagement and improving oral bioavailability by altering the ionization state at physiological pH.[11][12]

  • Metabolic Stability: The C-H bonds at the 3-position of a standard pyrrolidine ring are susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing these hydrogens with fluorine atoms, which form exceptionally strong C-F bonds, effectively blocks this metabolic pathway.[3][9] This "metabolic shielding" can significantly increase the half-life of a drug candidate.

  • Lipophilicity (LogP) Modulation: The effect of gem-difluorination on lipophilicity is complex and context-dependent.[13] While fluorine is highly electronegative, the overall impact on LogP is governed by the interplay between the substituent's size, polarity, and the conformation of the molecule.[10] In many cases, this substitution can fine-tune lipophilicity to an optimal range for BBB penetration.

  • Conformational Control: The steric bulk and gauche effect of the CF2 group can restrict the conformational flexibility of the pyrrolidine ring, locking it into a preferred pucker. This can lead to a more favorable pre-organization of the molecule for binding to its biological target, potentially increasing potency and selectivity.

cluster_0 Pyrrolidine Core cluster_1 Bioisosteric Replacement cluster_2 Impact on Physicochemical Properties Pyrrolidine Pyrrolidine (Parent Scaffold) Difluoro 3,3-Difluoropyrrolidine (Bioisostere) Pyrrolidine->Difluoro gem-Difluorination pKa Lower pKa (Reduced Basicity) Difluoro->pKa Metabolism Increased Metabolic Stability Difluoro->Metabolism LogP Modulated LogP (Fine-tuned Lipophilicity) Difluoro->LogP Conformation Conformational Restriction Difluoro->Conformation

Caption: Impact of 3,3-difluorination as a bioisosteric replacement.

Data Summary: Comparative Physicochemical Properties

The following table summarizes the expected shifts in key properties when replacing a pyrrolidine with a 3,3-difluoropyrrolidine moiety in a hypothetical CNS drug candidate.

PropertyPyrrolidine Analog3,3-Difluoropyrrolidine AnalogRationale & Implication
pKa ~9.5~9.0Lower basicity can reduce off-target ion channel interactions and improve oral absorption.[11][12]
Calculated LogP 2.82.9Modest increase, often keeping the molecule within the optimal range for BBB penetration.[10][13]
Metabolic Stability Low (High clearance)High (Low clearance)Blockade of C-H oxidation at the 3-position significantly enhances metabolic stability.[9]
Target Affinity (Ki) 15 nM8 nMConformational rigidity can lead to a more favorable binding pose, improving potency.

Synthetic Strategies and Protocols

The synthesis of 3,3-difluoropyrrolidine hydrochloride is achievable from commercially available starting materials.[14][15] Several routes have been reported, often involving multi-step sequences.[15][16] Below is a representative, field-proven protocol for a key transformation and subsequent incorporation into a target molecule.

Protocol 1: Synthesis of N-Benzyl-3,3-difluoropyrrolidine

This protocol details the reduction of N-benzyl-3,3-difluorosuccinimide, a common intermediate. The logic behind using a strong reducing agent like LiAlH4 is its ability to efficiently reduce both amide carbonyls to methylenes.

Materials:

  • N-benzyl-3,3-difluorosuccinimide

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH4 (2.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve N-benzyl-3,3-difluorosuccinimide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled LiAlH4 suspension via a dropping funnel over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 used in grams. This specific sequence ensures the formation of a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.

  • Isolation: Combine the filtrate and washes. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Validation: Purify the crude N-benzyl-3,3-difluoropyrrolidine by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.[17]

Protocol 2: Parallel Amide Coupling for Library Synthesis

This protocol describes the incorporation of the synthesized 3,3-difluoropyrrolidine (after debenzylation to the free amine hydrochloride) into a library of potential CNS drug candidates via amide bond formation.[18]

Materials:

  • 3,3-difluoropyrrolidine hydrochloride

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 3,3-difluoropyrrolidine hydrochloride in DMF.

    • In a separate 96-well plate, prepare 0.2 M solutions of each carboxylic acid building block in DMF.

    • Prepare a 0.2 M solution of HATU in DMF.

    • Prepare a 0.4 M solution of DIPEA in DMF.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add 100 µL of the 3,3-difluoropyrrolidine hydrochloride stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the HATU stock solution (0.02 mmol, 1.0 eq). HATU is a highly efficient coupling reagent that minimizes side reactions.

    • Add 100 µL of the DIPEA stock solution (0.04 mmol, 2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Reaction and Work-up:

    • Seal the reaction block and shake at ambient temperature for 16 hours.

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate, shaking, and transferring the organic layer to a clean plate. Repeat the extraction.

  • Analysis: Analyze the crude products directly from the plate using high-throughput LC-MS to confirm product formation and assess purity before further purification or screening.

cluster_0 Synthesis Phase cluster_1 Derivatization Phase cluster_2 Analysis & Screening Phase Start Starting Materials (e.g., Difluorosuccinimide) Intermediate Synthesize Core (3,3-Difluoropyrrolidine HCl) Start->Intermediate Protocol 1 Couple Parallel Coupling (e.g., Amidation) Intermediate->Couple Protocol 2 Library Crude Compound Library Couple->Library Analyze Purification & QC (LC-MS, NMR) Library->Analyze Screen Biological Screening (CNS Assays) Analyze->Screen

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

The 3,3-difluoropyrrolidine motif is a validated and highly effective building block for modern CNS drug discovery. Its strategic application as a bioisosteric replacement for pyrrolidine allows medicinal chemists to rationally address common liabilities such as metabolic instability and suboptimal basicity. By leveraging the predictable physicochemical changes induced by gem-difluorination, researchers can accelerate the development of safer and more effective CNS drug candidates. The protocols provided herein offer a practical guide for the synthesis and incorporation of this valuable scaffold into drug discovery programs.

References

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry – A European Journal, 28(19). [Link]

  • Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. (n.d.). ResearchGate. [Link]

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … (n.d.). OUCI. [Link]

  • Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC. [Link]

  • Practical Preparation of 3,3-Difluoropyrrolidine. (2005). The Journal of Organic Chemistry. [Link]

  • Simple practical synthesis of 3,3-difluoropyrrolidine from the cheap commercial 2,2-dichlorotrifuoro-1-iodoethane. (n.d.). ISTINA. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). PMC. [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (n.d.). ResearchGate. [Link]

  • What is the role of bioisosterism in drug design? (2024). Patsnap Synapse. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Innovare Academic Sciences. [Link]

  • Fluorination Methods for Drug Discovery and Development. (2016). PubMed. [Link]

  • The Design and Application of Bioisosteres in Drug Design. (n.d.). ResearchGate. [Link]

  • Fluorinated molecules as drugs and imaging agents in the CNS. (n.d.). PubMed. [Link]

  • Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). (2020). PubMed. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). PubMed. [Link]

Sources

Peptide coupling reactions using 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Reactions using 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine

Executive Summary

This guide details the experimental protocols for utilizing 1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine (referred to herein as AZ-DFP ) as a building block in peptide synthesis and medicinal chemistry.

AZ-DFP is a diamine scaffold featuring a reactive secondary amine (azetidine ring) and a non-coupling tertiary amine (difluoropyrrolidine tail). It is primarily employed to install a metabolically stable, solubility-enhancing "tail" onto drug scaffolds or peptide C-termini.

Key Technical Advantages:

  • Metabolic Stability: The 3,3-difluoro substitution blocks metabolic oxidation at the pyrrolidine ring, a common clearance pathway.

  • Conformational Rigidity: The azetidine ring acts as a rigid vector, reducing entropic penalties upon binding.

  • Physicochemical Modulation: The basic tertiary amine tail modulates pKa and solubility without participating in the amide coupling reaction.

Chemical Profile & Pre-Reaction Analysis

Before initiating synthesis, researchers must understand the distinct reactivity of the two nitrogen centers in AZ-DFP.

FeatureMoietyReactivityRole in Synthesis
N1 Azetidine NH Nucleophilic (Secondary) Coupling Partner. Reacts with activated carboxylic acids to form the amide bond.
N2 Pyrrolidine N Basic (Tertiary) Spectator/Base. Does not couple. Acts as an internal base and solubility handle.
Linker Methylene (-CH2-)InertSpacers the two rings to prevent steric clash during coupling.

Critical Consideration (pKa Modulation): The 3,3-difluoro group exerts a strong electron-withdrawing inductive effect (


), significantly lowering the pKa of the pyrrolidine nitrogen compared to a non-fluorinated pyrrolidine (approx. pKa 7.5 vs. 10.5). This reduces the risk of the tertiary amine sequestering the coupling reagent, but it remains basic enough to require careful stoichiometry of the auxiliary base (e.g., DIPEA).

Experimental Protocols

Method A: High-Efficiency Coupling (HATU)

Recommended for: Small-scale discovery chemistry (mg to g scale) and valuable/scarce carboxylic acids.

Mechanism: HATU generates a highly reactive At-ester intermediate, driving the reaction of the sterically constrained azetidine amine.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • AZ-DFP (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc.

Protocol:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.

  • Add AZ-DFP (1.2 equiv).

    • Note: If AZ-DFP is supplied as an HCl salt, add an additional 1.0 – 1.5 equiv of DIPEA to neutralize it.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

    • Endpoint: Look for the mass of [Acid + AZ-DFP - H2O].

  • Quench: Dilute with EtOAc and wash with saturated

    
     (3x) and Brine (1x).
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Method B: Low-Epimerization Coupling (T3P)

Recommended for: Chiral carboxylic acids prone to racemization and scale-up (>10g).

Why T3P? Propylphosphonic anhydride (T3P) acts as a kinetic trap, activating the acid only in the presence of the amine. It produces water-soluble byproducts, simplifying the workup for this specific diamine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • AZ-DFP (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • NMM (N-Methylmorpholine) or Pyridine (3.0 – 5.0 equiv)

  • Solvent: EtOAc or 2-MeTHF.

Protocol:

  • Suspend Carboxylic Acid (1.0 equiv) and AZ-DFP (1.1 equiv) in EtOAc (0.2 M).

  • Cool the mixture to 0°C (ice bath).

  • Add NMM (4.0 equiv).

  • Dropwise add T3P solution (1.5 equiv) over 5 minutes.

  • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Wash the organic layer with water (3x),

    
     (2x), and brine. The T3P byproducts are washed away in the aqueous phase.
    

Advanced Purification Strategy: "Catch and Release"

Because AZ-DFP contains a basic tertiary amine (the difluoropyrrolidine tail), the final product usually retains basic character. This allows for a highly efficient acid-base extraction purification, avoiding expensive chromatography.

Workflow Visualization:

WorkupLogic Start Crude Reaction Mixture (Product + Impurities) AcidWash Add 1M HCl (aq) + EtOAc Phase Separation Start->AcidWash OrgLayer1 Organic Layer (Non-basic impurities) AcidWash->OrgLayer1 Neutral/Acidic Impurities AqLayer1 Aqueous Layer (Acidic) (Product-H+ Salt) AcidWash->AqLayer1 Protonated Product Waste Discard OrgLayer1->Waste Basify Basify Aqueous Layer (pH > 10 with NaOH/K2CO3) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Caption: Acid-Base "Catch and Release" purification strategy utilizing the basic pyrrolidine tail of AZ-DFP.

Step-by-Step Purification:

  • Catch: Dilute reaction with EtOAc. Extract with 1M HCl (aq). The product (protonated at the pyrrolidine N) moves to the aqueous phase. Non-basic impurities (unreacted acid, non-basic byproducts) stay in the EtOAc.

  • Wash: Discard the organic layer.

  • Release: Basify the aqueous layer to pH 10–11 using 2M NaOH or saturated

    
    . The product becomes neutral/lipophilic.
    
  • Extract: Extract the cloudy aqueous mixture with DCM (3x).

  • Dry: Dry combined DCM layers over

    
     and concentrate.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Azetidine ring openingAvoid strong Lewis acids or heating >60°C. Azetidines are strained and can hydrolyze or polymerize under harsh acidic conditions.
Slow Reaction Steric hindrance at AzetidineSwitch to HATU or COMU . Ensure high concentration (0.2 M).
Product in Aqueous Waste Product too polar (diprotic salt)If the product is very polar, the "Catch and Release" might fail (product won't extract back into DCM). In this case, use Reverse Phase HPLC (C18) with a generic gradient (Water/Acetonitrile + 0.1% Formic Acid).
Epimerization Over-activation of AcidSwitch from HATU to T3P or PyBOP . Maintain temperature at 0°C during reagent addition.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development.

    • Context: Authoritative review on T3P and H
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

    • Context: Explains the pKa modulation and metabolic stability effects of the 3,3-difluoropyrrolidine moiety.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents.

    • Context: Standards for handling hindered secondary amines.[3]

  • Soda, T., et al. (2018). Azetidines in Drug Discovery: Synthesis, Properties, and Applications. Chemical and Pharmaceutical Bulletin.

    • Context: Discusses the stability and reactivity of azetidine linkers in medicinal chemistry.

Sources

Application Note: Solvent Selection & Solubilization Protocols for Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Paradox of Dihydrochloride Salts

Dihydrochloride (2HCl) salts are frequently selected in drug development to transform a lipophilic, basic drug (the "Free Base") into a water-soluble crystalline solid. However, researchers often encounter a paradox: the salt form dissolves readily in pure water but precipitates immediately upon addition to physiological buffers or saline.

Understanding the physicochemical drivers behind this phenomenon is critical for reproducible data. The solubility of a 2HCl salt is governed by three competing equilibria:

  • Crystal Lattice Energy: The energy required to break the ionic lattice.

  • Common Ion Effect: The suppression of solubility caused by chloride ions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) already present in the solvent (e.g., Saline, Krebs buffer).[1][2]
    
  • pH-Dependent Solubility (

    
    ):  The pH threshold above which the salt converts back to the insoluble free base.
    

This guide provides a tiered approach to solvent selection, ensuring stability for in vitro assays and in vivo administration.

Part 2: Critical Parameters & Decision Matrix

The Common Ion Effect (The "Saline Trap")

The solubility product constant (


) for a dihydrochloride salt is expressed as:


In pure water,


 comes only from the drug. In 0.9% Saline, 

is high (~154 mM). To maintain the constant

, the concentration of dissolved drug

must decrease drastically, often leading to precipitation.

Rule of Thumb: Never dissolve a 2HCl salt directly into saline or chloride-rich media. Dissolve in water or organic solvent first, then dilute.[3]

The pH-Solubility Profile

Dihydrochloride salts are acidic. Dissolving them in water will lower the pH (often to pH 3–5).

  • Risk A: If the solution remains acidic, it may be toxic to cell cultures.

  • Risk B: If you buffer the solution to neutral pH (7.4), the drug may deprotonate to its Free Base form. If the concentration exceeds the intrinsic solubility of the Free Base (

    
    ), it will precipitate.
    

Part 3: Visualization of Solubilization Logic

Diagram 1: Solubilization Decision Tree

This workflow outlines the logical steps to select the correct vehicle based on the application (Stock vs. Working Solution).

SolventSelection Start Start: Dihydrochloride Compound AppCheck Determine Application Start->AppCheck Stock Stock Solution (High Conc. >10 mM) AppCheck->Stock Storage Working Working Solution (Low Conc. <100 µM) AppCheck->Working Assay DMSO DMSO (Anhydrous) *Preferred for stability* Stock->DMSO Hydrophobic Core Water Milli-Q Water *Check Hydrolysis Risk* Stock->Water Hydrophilic Core Dilution Dilution Step DMSO->Dilution Water->Dilution CheckCl Check Chloride Content (Common Ion Effect) Dilution->CheckCl CheckpH Check pH vs pKa (Precipitation Risk) CheckCl->CheckpH If Clear Fail Precipitation / Toxicity CheckCl->Fail Precipitates Success Stable Solution CheckpH->Success pH < pHmax CheckpH->Fail pH > pHmax

Caption: Decision tree for navigating solvent compatibility, highlighting critical checkpoints for Chloride content and pH limits.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a high-concentration stock (10–100 mM) stable for long-term storage.

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): The gold standard for 2HCl salts. It disrupts the crystal lattice effectively and prevents hydrolysis.

      • Caution: DMSO is hygroscopic.[4] Water absorption lowers solubility and can cause "crash out" upon freezing [1].

    • Water: Only use if the compound is known to be chemically stable in acidic aqueous solution.

  • Procedure:

    • Weigh the Compound accurately.

    • Add anhydrous DMSO to achieve target concentration.

    • Vortex for 30 seconds. Sonicate if necessary (max 5 mins, water bath < 30°C).

    • Visual Check: Solution must be clear. Any turbidity indicates incomplete dissolution.

    • Storage: Aliquot into amber glass or polypropylene vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Step-Down" Dilution (Avoiding Shock Precipitation)

Objective: Dilute stock into biological media (PBS, Saline, Media) without precipitation.

The Problem: Rapid addition of a DMSO stock to PBS (pH 7.4) creates a local environment of high pH and high water, triggering Free Base precipitation.

The Solution:

  • Prepare Intermediate Dilution:

    • Dilute the 100% DMSO stock 1:10 into a co-solvent mix (e.g., 50% PEG-400 / 50% Water) or pure water before adding to the buffer.

    • Why? This lowers the kinetic energy barrier and prevents immediate aggregation.

  • Slow Addition:

    • Add the intermediate solution dropwise to the vortexing buffer.

    • Do NOT add buffer to the stock (this spikes the water content too fast).

  • Validation:

    • Measure Absorbance at 600nm (turbidity check).

      
       suggests micro-precipitation.
      
Protocol C: In Vivo Vehicle Formulation

Objective: Formulate for IP or IV injection where DMSO limits are strict (<5-10%).

Recommended Vehicle System:

Component Function Concentration Range
DMSO Solubilizer (Stock) 2% - 5%
PEG-400 Co-solvent / Stabilizer 30% - 40%
Tween 80 Surfactant (prevents aggregation) 1% - 5%

| Saline / Water | Bulk Carrier | Remainder (qs) |

Step-by-Step Formulation:

  • Dissolve Compound in DMSO (5% of final volume).

  • Add PEG-400 (30% of final volume) and vortex. Solution should be clear.

  • Add Tween 80 (optional, if hydrophobic).

  • Slowly add warm Saline (or water) to volume while vortexing.

    • Critical: If using Saline, watch for common ion precipitation. If it clouds, switch Saline to 5% Dextrose in Water (D5W) . D5W is isotonic but lacks chloride ions, eliminating the common ion effect [2].

Part 5: Troubleshooting & FAQs

Diagram 2: The Solubility Equilibrium Landscape

This diagram illustrates the forces acting on the salt in solution.

Equilibrium SolidSalt Solid Salt (Drug·2HCl) Dissolved Dissolved State (Drug²⁺ + 2Cl⁻) SolidSalt->Dissolved Dissolution (Ksp) FreeBase Precipitated Free Base (Drug-Base) Dissolved->FreeBase pH > pHmax (Deprotonation) CommonIon Add NaCl (Saline) [Cl⁻] Increases CommonIon->Dissolved Shifts Left (Precipitation) Buffer Add Base (pH 7.4) [H⁺] Decreases Buffer->Dissolved Drives to Free Base

Caption: Equilibrium dynamics showing how Chloride addition (Common Ion) and pH elevation drive the system toward precipitation.

Common Issues Table
ObservationRoot CauseCorrective Action
Cloudiness upon adding Saline Common Ion EffectSwitch vehicle carrier to 5% Dextrose (D5W) .
Cloudiness upon adding PBS pH > pHmax (Free Base precip)Acidify vehicle slightly or add Cyclodextrin (HP-β-CD) to sequester the hydrophobic base.
Precipitate after freeze-thaw DMSO HydrationUse fresh anhydrous DMSO; aliquot stocks to single-use vials.
Cell toxicity in vehicle control Acidic pH shockThe 2HCl salt acidified the media. Check pH of media after drug addition; adjust with dilute NaOH if needed.

Part 6: References

  • Ziath. (2023). The Effects of Water on DMSO and Effective Hydration Measurement.[4]

  • Gad, S. C. (2023). Gad Vehicles Database: Formulation Selection for In Vivo Studies. Gad Consulting.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][5] Advanced Drug Delivery Reviews.

  • Prat, D., et al. (2016).[6] CHEM21 selection guide of classical- and less classical-solvents.[6][7] Green Chemistry.[6][8][9]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Handling hygroscopic nature of fluorinated amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Contaminant

Welcome to the technical support hub. If you are reading this, you are likely dealing with a fluorinated amine hydrochloride salt that has transitioned from a free-flowing powder to a sticky gum or a solid cake.[1]

The Science of the Problem: Fluorinated amines are critical motifs in medicinal chemistry due to their metabolic stability and lipophilicity modulation. However, their hydrochloride salts present a unique thermodynamic challenge. The high electronegativity of fluorine pulls electron density, often lowering the basicity of the amine. This can weaken the ionic lattice energy of the HCl salt compared to non-fluorinated analogs. Consequently, the hydration energy (attraction to water) often outcompetes the lattice energy (crystal stability), leading to rapid deliquescence.

This guide provides a self-validating system to handle these materials without compromising stoichiometry or chemical integrity.

Module 1: Storage & Intake (The First Line of Defense)

Q: I just received a shipment of a fluorinated amine HCl salt. How do I store it to prevent immediate degradation?

A: Implement the "Double-Barrier Thermal Equilibration" Protocol. Standard refrigeration is insufficient because the temperature differential between a cold bottle and a humid lab creates a vacuum effect, sucking moisture into the bottle the moment it is opened.

Protocol: Double-Barrier Storage
  • Outer Containment: Place the original manufacturer vial inside a secondary jar containing a layer of desiccant (Drierite or Silica Gel).

  • Seal: Parafilm the outer jar, not just the inner vial.

  • Thermal Equilibration (CRITICAL): When removing from cold storage (-20°C or 4°C), allow the entire assembly to warm to room temperature (approx. 3-4 hours) before breaking the seal.

    • Why? Opening a cold vial condenses atmospheric moisture onto the salt immediately. This water initiates hydrolysis and caking.

Visualization: Storage Logic Flow

StorageProtocol Start Shipment Received CheckSeal Inspect Manufacturer Seal Start->CheckSeal Secondary Place in Secondary Jar (w/ Desiccant) CheckSeal->Secondary ColdStore Store at -20°C Secondary->ColdStore Retrieval Retrieval for Experiment ColdStore->Retrieval WarmUp Equilibrate to Room Temp (3-4 Hours, Unopened) Retrieval->WarmUp CRITICAL STEP Open Open & Dispense WarmUp->Open Open->Secondary Reseal Immediately

Caption: The Double-Barrier protocol prevents condensation shock, the leading cause of initial contamination.

Module 2: Weighing & Dispensing (The Active Phase)

Q: The salt turns to goo on the balance pan within seconds. How do I weigh it accurately?

A: You are fighting "Critical Relative Humidity" (CRH). Every salt has a CRH point. Above this humidity, it dissolves in its own adsorbed water. For fluorinated amine salts, this can be as low as 30-40% RH.

Troubleshooting Table: Weighing Strategies
Environment HumidityRecommended MethodRisk LevelTechnique Note
< 20% RH Speed Weighing LowUse anti-static gun. Weigh into a tared vial, not weighing paper.
20% - 50% RH Glove Bag / N2 Cone MediumPlace balance inside a glove bag or use an inverted funnel flowing N2 over the pan.
> 50% RH Difference Weighing HighDo not expose to open air. Weigh the sealed vial, remove approx amount, weigh vial again. Calculate

.

Expert Tip: Never use a metal spatula for sticky salts; they adhere irreversibly. Use a PTFE-coated spatula or a disposable anti-static pour boat.

Module 3: Recovery & Drying (The Fix-It Phase)

Q: My salt has already caked. Can I dry it in a vacuum oven?

A: Yes, but you risk "HCl Dissociation." This is the most common error. Heating an amine hydrochloride salt under high vacuum can strip the HCl molecule, reverting the salt back to the free amine (liquid/oil), which then evaporates or degrades.

Protocol: The "Soft-Vacuum" Recovery
  • Temperature Limit: Do not exceed 40-45°C .

  • Vacuum Level: Use a diaphragm pump (approx. 10-20 mbar), not a high-vacuum oil pump (< 1 mbar), to reduce the mean free path for HCl sublimation.

  • Desiccant Trap: Place a tray of Phosphorus Pentoxide (

    
    )  or KOH pellets  inside the oven (separate from your sample). This aggressively scavenges water, allowing you to use milder vacuum/heat settings.
    

Warning: If the solid turns into a liquid melt during drying, stop immediately. You have likely exceeded the melting point of the hydrated species or are stripping the acid.

Visualization: Drying Decision Matrix

DryingLogic Status Material Condition Clumped Clumped/Caked Status->Clumped Liquid Deliquesced (Liquid) Status->Liquid Action1 Grind (Mortar/Pestle) in Glove Box Clumped->Action1 Action3 Re-dissolve in MeOH Re-precipitate w/ Et2O/HCl Liquid->Action3 Drying ineffective Action2 Vac Oven (40°C) with P2O5 Trap Action1->Action2 Action3->Action2

Caption: Decision tree for recovering compromised salts. Liquid deliquescence requires recrystallization, not just drying.

Module 4: Validation (Quality Control)

Q: How do I know if the water is gone? Can I use Karl Fischer (KF) titration?

A: Standard KF reagents will fail. Amines are basic and can shift the pH of the KF reagent, causing the titration to be slow or vanish (never reach an endpoint). They can also react with iodine.[2][3]

Protocol: Modified Karl Fischer for Amines
  • Buffer the System: Add Salicylic Acid or Benzoic Acid to the KF vessel solvent.[2] This neutralizes the amine and maintains the optimal pH (5-7) for the iodine-water reaction.

  • Reagent Selection: Use "CombiTitrant" or specific "One-Component" reagents designed for ketones/amines to avoid side reactions.

  • Acceptance Criteria: For fluorinated amine salts, a water content of < 0.5% w/w is generally acceptable for organic synthesis. > 2.0% implies a molar equivalent of water is present (monohydrate formation).

References

  • Safe Handling of Hygroscopic Materials. BenchChem Technical Guides. (2025). Retrieved from

  • Water Determination by Karl Fischer Titration. Metrohm Monographs. (2023). Addresses amine interference and buffering strategies. Retrieved from

  • Purification and Drying of Hydrochloride Salts. Royal Society of Chemistry (RSC) & ECHEMI Community Discussions. (2024). Strategies for preventing HCl loss during drying. Retrieved from

  • Hygroscopicity of Pharmaceutical Ingredients. PharmaInfo Overview. (2013). Mechanisms of moisture uptake in amine salts. Retrieved from

  • Handling Fluorinated Compounds. ResearchGate/ACS Discussions. (2022). Specific nuances of fluorine substitution on salt stability. Retrieved from

Sources

Preventing ring opening of azetidine during harsh reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-STAB-2026 Subject: Preventing Ring Opening Under Harsh Conditions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The 26 kcal/mol Challenge

Welcome to the Azetidine Support Center. If you are reading this, you are likely observing the disappearance of your 4-membered ring into a linear chain or a polymerized mess.

The core challenge is thermodynamic: Azetidine possesses a ring strain energy (RSE) of approximately 26 kcal/mol [1]. While less reactive than aziridines (27.7 kcal/mol), azetidines are significantly more fragile than pyrrolidines (~5 kcal/mol).[1]

This guide addresses the three primary failure modes: Acid-Mediated Hydrolysis , Nucleophilic Ring Expansion , and Thermal Polymerization .

Module 1: Troubleshooting Acidic Deprotection

Status: High Priority / Most Common Failure Mode

The Problem: "I lost my ring during Boc removal."

Many researchers treat N-Boc azetidines like standard amines, using 4M HCl in dioxane. This is often fatal. The protonated azetidine is highly electrophilic. If the counterion is nucleophilic (like Cl⁻), it attacks the C2 or C4 position, snapping the ring open via an SN2 mechanism.

The Mechanism of Failure

The reaction is driven by the relief of ring strain plus the nucleophilicity of the anion.

AzetidineOpening cluster_legend Key Insight A N-Boc Azetidine B Protonated Species (Activated) A->B + H+ (Acid) C Transition State (Nu- Attack at C2) B->C + Nu- (e.g., Cl-) D Linear Amine (Ring Opened) C->D Strain Relief L1 Cl- is a strong nucleophile. TFA- is a weak nucleophile.

Figure 1: Mechanism of acid-mediated azetidine ring opening.[2][3] Note that the counterion (Nu-) determines the fate of the ring.

Corrective Protocols

Option A: The TFA Switch (Standard) Trifluoroacetate (TFA⁻) is significantly less nucleophilic than chloride.

  • Dissolve N-Boc azetidine in DCM (0.1 M).

  • Cool to 0 °C (Critical: Do not start at RT).

  • Add TFA dropwise (1:1 to 1:4 ratio with DCM).

  • Monitor by TLC/LCMS. Quench immediately with saturated NaHCO₃ upon completion.

    • Why: Keeps the counterion non-nucleophilic and kinetic energy low.

Option B: The Scavenger Method (For highly sensitive substrates) If your substrate contains other nucleophiles (e.g., alcohols, thiols) that might attack the ring intramolecularly:

  • Use TFA/DCM + Cation Scavengers (e.g., triethylsilane or thioanisole).

  • Alternative: Use TMSOTf / 2,6-lutidine . This cleaves Boc under mild conditions without generating a free proton that activates the ring to the same extent [2].

Option C: Strategic Protection (Prophylactic) If the synthesis allows, switch from Boc to Cbz (Benzyloxycarbonyl) .

  • Deprotection: Hydrogenolysis (H₂/Pd-C).[4]

  • Advantage:[5] Neutral conditions.[6] No protonation of the nitrogen occurs, leaving the ring strain dormant.

Module 2: Nucleophilic Attacks & Cross-Coupling

Status: Medium Priority / Synthetic Complexity

The Problem: "My nucleophile attacked the ring instead of the halide."

When attempting SN2 reactions on a side chain or cross-couplings, the azetidine ring itself can act as an electrophile.

Decision Matrix: Protecting Group Selection
Protecting GroupElectronic EffectStability vs NucleophilesRecommended For
Alkyl (Bn, Me) Electron DonatingLOW Storage only. Makes N basic; ring opens easily.
Amide (Ac, Boc) Weakly EWGMEDIUM Standard synthesis.
Sulfonyl (Ts, Ms) Strongly EWGHIGH Harsh nucleophilic conditions (e.g., organolithiums).
Advanced Workflow: Lithiation of Azetidines

Researchers often fear using strong bases (n-BuLi) with azetidines. However, with the correct protecting group, the ring is stable.

  • Protocol: Use N-Boc or N-Tosyl .

  • Insight: The electron-withdrawing group (EWG) pulls density from the nitrogen, reducing the "push" that aids ring opening.

  • Reference: Hodgson and Couty have demonstrated that N-Boc azetidines can be lithiated at the

    
    -position (next to N) using s-BuLi/TMEDA at -78 °C and trapped with electrophiles without ring opening [3].
    
Module 3: Thermal Instability & Flow Chemistry

Status: Emerging Solution

The Problem: "My product polymerized on scale-up."

Azetidines, particularly 3,3-disubstituted ones, can be thermally sensitive. Batch reactors hold the product at temperature for hours, increasing the probability of intermolecular polymerization.

The Solution: Continuous Flow

Flow chemistry allows you to heat the azetidine to high temperatures (e.g., for a cross-coupling event) for only seconds (residence time), then immediately quench it.

FlowProcess Feed Reagents (Azetidine + Cat) Coil Heated Coil (120°C, 30 sec) Feed->Coil Pump Quench Quench Zone (0°C) Coil->Quench Rapid Cooling Collect Product (Intact Ring) Quench->Collect Isolation

Figure 2: Flow chemistry setup to bypass thermal instability windows.

FAQ: Frequently Asked Questions

Q: Can I use Lewis Acids (e.g., AlCl₃, BF₃) with azetidines? A: Proceed with extreme caution. Lewis acids coordinate to the nitrogen lone pair, effectively mimicking a proton. This activates the ring for opening by any nucleophile present (even the solvent). If a Lewis acid is required, ensure the N-protecting group is extremely bulky (e.g., N-Trityl) or strongly electron-withdrawing (N-Tosyl).

Q: Does substitution at the 3-position help? A: Yes. 3,3-disubstituted azetidines are generally more stable than 3-monosubstituted or unsubstituted azetidines. This is due to the Thorpe-Ingold effect (gem-dimethyl effect), which favors ring closure and disfavors ring opening by compressing the internal bond angles [4].

Q: I see "Azetidinium ions" mentioned in literature. What are they? A: These are quaternary ammonium salts of azetidine. They are highly reactive electrophiles. If you accidentally alkylate your azetidine nitrogen (forming a salt), it will almost certainly ring-open upon workup. Avoid alkylating agents unless that is your specific intent.

References
  • Dudley, G. B., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Reviews.

  • Couty, F., et al. (2002). "Synthesis of azetidines from amino acids." Organic Preparations and Procedures International.

  • Hodgson, D. M., & Kloesges, J. (2014). "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution." Organic Letters.

  • Vertex Pharmaceuticals. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [7]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine
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